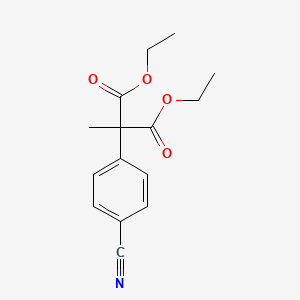

Diethyl 2-(4-cyanophenyl)-2-methylmalonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(4-cyanophenyl)-2-methylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-4-19-13(17)15(3,14(18)20-5-2)12-8-6-11(10-16)7-9-12/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMZDCKAZZYJLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C1=CC=C(C=C1)C#N)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethyl 2 4 Cyanophenyl 2 Methylmalonate and Analogous Functionalized Malonates

Alkylation and Arylation Strategies for Substituted Malonate Systems

Traditional approaches to the synthesis of functionalized malonates often rely on the inherent nucleophilicity of the malonate anion. These methods have been refined over the years to improve efficiency and substrate scope.

Nucleophilic Substitution Reactions Involving Malonate Anions and Aryl Halides (e.g., utilizing temporary arene complexes)

The direct reaction between a malonate anion and an unactivated aryl halide is typically challenging due to the low reactivity of aryl halides towards nucleophilic attack. libretexts.orglibretexts.org However, this reactivity can be significantly enhanced when the aryl halide is substituted with strong electron-withdrawing groups, such as nitro groups, in the ortho and/or para positions. libretexts.orglumenlearning.com The reaction proceeds through an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com In this two-step process, the nucleophilic malonate anion attacks the carbon atom bearing the halogen, leading to a tetrahedral intermediate where the aromaticity is temporarily disrupted. libretexts.orglibretexts.org The subsequent loss of the halide ion restores the aromatic ring. libretexts.org

To overcome the low reactivity of non-activated aryl halides, one strategy involves the use of transition metal arene complexes. Coordination of the arene ring to a metal center, such as in Cr(CO)₃ complexes, withdraws electron density from the ring, thereby activating it towards nucleophilic attack. numberanalytics.com This approach allows for the nucleophilic substitution of a halide on the arene ring by the malonate anion under milder conditions than would otherwise be possible. numberanalytics.com

Derivatization Approaches from Diethyl 2-Methylmalonate Precursors

An alternative and often more direct route to compounds like Diethyl 2-(4-cyanophenyl)-2-methylmalonate involves the derivatization of a pre-alkylated malonate. The synthesis of 2-methyl-2-sec-butyl malonate, for instance, has been optimized through the alkylation of diethyl methylmalonate with 2-bromobutane, using sodium ethoxide as the base. spkx.net.cn This general principle can be applied to the synthesis of the target compound, where diethyl 2-methylmalonate serves as the starting material.

The synthesis of diethyl methylmalonate itself can be achieved through various methods, including the esterification of 2-cyanopropionic acid with ethanol (B145695) in the presence of sulfuric acid. google.com Once the diethyl 2-methylmalonate is formed, it can be deprotonated with a suitable base to generate the corresponding carbanion. This nucleophile can then react with an appropriate electrophile, such as 4-cyanobenzyl bromide, to yield the desired product. Another approach involves the derivatization of methylmalonic acid with reagents like pentafluorobenzyl bromide. nih.gov

Advanced Catalytic Approaches in Malonate Functionalization

Modern synthetic chemistry has seen a surge in the development of powerful catalytic methods that enable the efficient and selective functionalization of malonate esters under mild conditions. These approaches often offer advantages in terms of substrate scope, functional group tolerance, and reaction efficiency over traditional methods.

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-Malonate Formation (e.g., applications involving palladium and nickel catalysts)

Palladium-catalyzed cross-coupling reactions have become a cornerstone for the formation of carbon-carbon bonds, including the arylation of malonates. nih.govacs.org These reactions typically involve the coupling of an aryl halide or pseudohalide with a malonate nucleophile. acs.orgacs.org The use of sterically hindered and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), is often crucial for achieving high yields, as they promote the desired C-bound coordination of the malonate enolate to the palladium center over the deactivating O,O-chelation. nih.govacs.orgresearchgate.net This methodology is applicable to a wide range of aryl bromides and chlorides, including those that are electron-rich, electron-poor, and sterically hindered. nih.govacs.org

Similarly, nickel catalysts have emerged as a powerful and more economical alternative to palladium for C-H arylation reactions. researchgate.netrsc.org Nickel(II) acetate (B1210297) in the presence of ligands like 1,10-phenanthroline (B135089) can catalyze the direct C–H arylation of unactivated arenes with aryl halides. researchgate.net Electrochemical methods have also been employed to enable the nickel-catalyzed α-arylation of α-cyanoacetates. xmu.edu.cn

| Aryl Halide | Malonate Derivative | Catalyst/Ligand | Base | Yield (%) |

|---|---|---|---|---|

| Bromobenzene | Diethyl malonate | [(allyl)PdCl]₂ / P(t-Bu)₃ | NaH | High |

| Chlorobenzene | Diethyl malonate | Pd(dba)₂ / P(t-Bu)₃ | K₃PO₄ | Significant |

| 4-Iodoanisole | Diethyl malonate | Ni(OAc)₂·4H₂O / 1,10-phenanthroline | KOtBu | - |

Photoredox Catalysis in Carbon-Carbon Bond Formation and Dearomatization Reactions with Malonate Substrates

Visible-light photoredox catalysis has opened up new avenues for the formation of carbon-carbon bonds under exceptionally mild conditions. rsc.org This strategy often involves the generation of radical intermediates from stable precursors. nih.gov In the context of malonates, photoredox catalysis can be used to generate stabilized radical species from arylidene malonates. nih.gov These intermediates can then participate in radical-radical cross-coupling reactions with cyanoarene-derived radicals to form diaryl malonates. nih.gov This approach avoids common side reactions like conjugate addition and dimerization. nih.gov

Furthermore, photoredox catalysis can be employed for the hydrodecarboxylation of malonic acid derivatives, effectively using dimethyl malonate as a methylene (B1212753) synthon. nih.gov Acridinium-based organic photocatalysts are effective in this transformation. nih.gov Photoredox-mediated dearomatization reactions also represent a powerful tool for the synthesis of complex three-dimensional structures from flat aromatic precursors. researchgate.net

Organocatalysis in Multicomponent Reaction Systems Incorporating Malonate Esters

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has proven to be a highly effective strategy for the enantioselective functionalization of malonates. Chiral organocatalysts, such as pyrrolidinyl tetrazoles and thiourea (B124793) derivatives of Cinchona alkaloids, can catalyze the conjugate addition of malonates to α,β-unsaturated enones with high yields and excellent enantioselectivities. nih.govbeilstein-journals.orgnih.gov These reactions provide a direct route to chiral adducts that are valuable synthetic intermediates.

Multicomponent reactions (MCRs) that incorporate malonate esters offer a streamlined approach to building molecular complexity in a single step. An organocatalytic, Lewis base-catalyzed asymmetric multicomponent 1,2-boronate rearrangement has been developed, involving indoles, boronic esters, and Morita–Baylis–Hillman carbonates, to produce highly substituted indole (B1671886) and indoline (B122111) derivatives. acs.org These methods highlight the versatility of malonates as key building blocks in convergent and efficient synthetic strategies.

| Diketone | Malonate | Catalyst | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Phenyl disubstituted unsaturated 1,4-diketone | Diethyl malonate | Thiourea-Cinchona alkaloid derivative | Up to 99 | Up to 93 |

| Phenyl disubstituted unsaturated 1,4-diketone | Dibenzyl malonate | Squaramide-Cinchona alkaloid derivative | High | High |

Multicomponent Reactions (MCRs) for the Construction of Highly Functionalized Malonate Adducts

Multicomponent reactions (MCRs) offer a powerful and efficient pathway for the synthesis of complex molecular architectures from simple starting materials in a single step, adhering to the principles of green chemistry by minimizing waste and maximizing atom economy. researchgate.netresearchgate.net

The Morita-Baylis-Hillman (MBH) reaction is a versatile carbon-carbon bond-forming reaction that couples an activated alkene with an aldehyde, typically catalyzed by a tertiary amine or phosphine. mdpi.comorganic-chemistry.org This reaction generates a functionalized allylic alcohol, which can serve as an electrophile in subsequent reactions. In a tandem sequence, the MBH adduct can undergo a Michael addition with a nucleophile like a dialkyl malonate.

While a direct tandem Morita-Baylis-Hillman/Michael addition sequence for the synthesis of this compound is not prominently documented, the principles can be applied to analogous systems. The strategy would involve the reaction of an appropriate acrylate (B77674) and aldehyde to form an MBH adduct, which then reacts with a malonate. For instance, an organocatalytic tandem MBH-Michael reaction has been developed for the asymmetric assembly of complex spirocyclic structures, demonstrating the potential of this methodology. rsc.org The sequence allows for the construction of densely functionalized carbocyclic rings in high enantioselectivity. rsc.org The key advantage is the formation of multiple carbon-carbon bonds in a single, atom-economical process. organic-chemistry.orgrsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Yield | Enantiomeric Excess (ee) |

| Acrolein | Nazarov Reagent | - | Proline-derived | Densely Substituted Carbocycle | 55-97% | 94-99% |

| Ninhydrin | Nitroolefin | Aldehyde | Multicatalytic System | Oxa-spirocyclic Indanone | Not specified | Not specified |

This table showcases examples of tandem reactions involving MBH principles to create complex structures, illustrating the methodology's potential for functionalized malonate synthesis. rsc.orgrsc.org

One-pot condensation reactions are a cornerstone of efficient organic synthesis, allowing for the formation of complex molecules while avoiding the lengthy separation and purification of intermediates. researchgate.net Malonate derivatives are frequently synthesized using these methods. The classical malonic ester synthesis, for example, involves the alkylation of a deprotonated malonate with an alkyl halide. wikipedia.org This can be extended to a one-pot, two-step process where deprotonation, alkylation, and a second, different alkylation occur sequentially to form α,α-dialkylated malonates.

More complex one-pot reactions can involve multiple components. For instance, a one-pot, five-component condensation has been described for the synthesis of malonamide (B141969) derivatives from an isocyanide, Meldrum's acid, an arylidene malononitrile, and two amine molecules. researchgate.net Similarly, malonates can be used in cyclocondensation reactions with 1,3-dinucleophiles to produce a variety of six-membered heterocyclic compounds, known as malonyl heterocycles. nih.gov These reactions often proceed at elevated temperatures or in the presence of a base. nih.gov

| Malonate Source | Reactants | Conditions | Product Class | Reference |

| Diethyl Malonate | Urea (B33335) | Basic catalyst, elevated temp. | Barbituric acids | nih.gov |

| Diethyl Malonate | 2-Aminopyridine | Elevated temp. | Pyrido[1,2-a]pyrimidine-2,4-dione | nih.gov |

| Meldrum's Acid | Isocyanide, Arylidene malononitrile, 2x Amine | Ambient temp. | Malonamide derivatives | researchgate.net |

This table provides examples of one-pot condensation reactions utilizing malonates or their derivatives to generate complex molecules.

Stereoselective Synthesis of this compound and its Chiral Analogues

Creating stereogenic centers, particularly quaternary ones, with high enantioselectivity is a primary goal of modern asymmetric synthesis. The development of chiral catalysts has enabled the enantioselective synthesis of substituted malonates, which are valuable building blocks for pharmaceuticals and other biologically active molecules.

The enantioselective Michael addition of malonates to α,β-unsaturated ketones is a well-established method for creating chiral adducts. eurekaselect.comnih.gov Organocatalysts, such as chiral primary amines and their derivatives, have proven effective in promoting these reactions with high yields and enantioselectivities. For example, commercially available 1,2-diphenylethanediamine can catalyze the addition of malonates to chalcones and cinnamones, affording products with up to >99% ee. nih.gov

Another powerful technique is enantioselective phase-transfer catalysis (PTC) for the α-alkylation of malonates. frontiersin.org This method allows for the direct, highly efficient α-alkylation of malonate derivatives to produce chiral α,α-dialkylmalonates with excellent chemical yields and enantioselectivities (up to 98% ee). frontiersin.org The resulting chiral products can then be selectively transformed into other useful building blocks, such as chiral malonic monoacids. frontiersin.org High-pressure conditions have also been shown to facilitate the enantioselective Michael-type addition of dialkyl malonates to less reactive electrophiles, such as β-arylethenesulfonyl fluorides, using a tertiary amino-thiourea catalyst. nih.gov This approach yields chiral products in high yields and with up to 92% ee. nih.gov

| Reaction Type | Substrates | Catalyst | Yield | Enantiomeric Excess (ee) |

| Michael Addition | Cinnamones, Diethyl Malonate | 1,2-Diphenylethanediamine | 61-99% | 65 to >99% |

| Phase-Transfer Alkylation | Diphenylmethyl tert-butyl α-alkylmalonate, Alkyl Halide | Chiral Phase-Transfer Catalyst | High | up to 98% |

| Michael Addition | β-Trifluoromethyl Enones, Malonates | Bifunctional Tertiary Amine–Thiourea | High | up to 95% |

| Michael Addition | β-Arylethenesulfonyl Fluorides, Dialkyl Malonates | Tertiary Amino-Thiourea (under high pressure) | up to 96% | up to 92% |

This table summarizes various enantioselective methods for the synthesis of chiral substituted malonates, highlighting the diversity of applicable catalysts and reaction conditions. nih.govfrontiersin.orgnih.govnih.gov

Chemical Reactivity and Mechanistic Pathways of Diethyl 2 4 Cyanophenyl 2 Methylmalonate Derivatives

Transformations Involving the Ester Moieties of the Malonate Backbone

The two ethoxycarbonyl groups of the malonate backbone are key sites for nucleophilic acyl substitution reactions, enabling hydrolysis, decarboxylation, and transesterification.

The hydrolysis of the diethyl ester groups in substituted malonates is a fundamental transformation, typically preceding decarboxylation. While direct studies on Diethyl 2-(4-cyanophenyl)-2-methylmalonate are not extensively detailed, the reactivity can be inferred from related substituted phenylmalonates. For instance, the hydrolysis of compounds like diethyl 2-(perfluorophenyl)malonate has been shown to be challenging, often requiring vigorous conditions. nih.govnih.gov

Under either acidic or basic conditions, the hydrolysis of the ester functionalities yields the corresponding dicarboxylic acid, 2-(4-cyanophenyl)-2-methylmalonic acid. This intermediate, however, is often thermally unstable and readily undergoes decarboxylation upon heating, losing a molecule of carbon dioxide to form 2-(4-cyanophenyl)propanoic acid. nih.govbeilstein-journals.org Vigorous hydrolysis using a mixture of aqueous hydrobromic acid (HBr) and acetic acid (AcOH) at reflux has been shown to be effective for the hydrolysis and subsequent decarboxylation of similar phenylmalonates, yielding the corresponding acetic acid derivative in good yields. nih.govnih.govbeilstein-journals.org

Table 1: Hydrolysis and Decarboxylation of Substituted Phenylmalonates

| Starting Material | Reagents and Conditions | Major Product |

|---|---|---|

| Diethyl 2-(perfluorophenyl)malonate | HBr (aq), AcOH, reflux | 2-(Perfluorophenyl)acetic acid nih.govnih.gov |

Transesterification offers a pathway to modify the ester groups without resorting to hydrolysis. This reaction involves the exchange of the ethyl groups of the malonate with other alkyl or aryl groups from different alcohols. The process is typically catalyzed by either an acid or a base.

A notable example of an acid-catalyzed transesterification involves the use of trifluoroacetic acid (TFA). In this case, TFA can serve not just as a catalyst but as a reagent for the cleavage of ethyl esters. nih.govbeilstein-journals.org The reaction is driven forward by the formation of the highly volatile ethyl trifluoroacetate, which can be removed from the reaction mixture. nih.govbeilstein-journals.org This general principle can be extended to other alcohols, where the equilibrium can be shifted by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed.

Table 2: Representative Transesterification Reaction

| Substrate | Reagent Alcohol | Catalyst | Product |

|---|

Reactions of the Nitrile Functionality within the 4-Cyanophenyl Group

The cyano (nitrile) group on the phenyl ring is a versatile functional handle, enabling a wide array of chemical modifications.

The nitrile moiety is a cornerstone in organic synthesis due to its exceptional versatility and reactivity. researchgate.net It can be converted into several other important functional groups, significantly expanding the synthetic utility of the parent molecule.

Common transformations include:

Reduction to Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) can also achieve this transformation.

Hydrolysis to Carboxylic Acids: Under strong acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (-COOH), which would yield 4-(1,3-diethoxy-1,3-dioxo-2-methylpropan-2-yl)benzoic acid.

Conversion to Aldehydes: Partial reduction of the nitrile, for instance using diisobutylaluminium hydride (DIBAL-H), followed by aqueous workup, can yield the corresponding aldehyde (-CHO).

Formation of Tetrazoles: The cyano group can undergo cycloaddition reactions, for example with azides (like sodium azide), to form tetrazole rings, which are important in medicinal chemistry.

Table 3: Functional Group Interconversions of the Nitrile Group

| Reagent(s) | Resulting Functional Group | Product Class |

|---|---|---|

| LiAlH₄ or H₂/Pd | Primary Amine (-CH₂NH₂) | Benzylamine derivative |

| H₃O⁺ or OH⁻, Δ | Carboxylic Acid (-COOH) | Benzoic acid derivative |

| 1. DIBAL-H2. H₂O | Aldehyde (-CHO) | Benzaldehyde derivative |

Participation in Intramolecular and Intermolecular Cyclization Reactions

The unique substitution pattern of this compound makes it a potential precursor for the synthesis of complex cyclic and spirocyclic systems.

The construction of spirocycles can be achieved through radical addition and dearomative cyclization reactions. acs.org In recent years, visible-light-induced photoredox catalysis has emerged as a powerful strategy for generating radicals under mild conditions. acs.org

For a molecule like this compound, a plausible pathway to a spirocyclic system could involve the generation of a radical at the quaternary benzylic carbon. This radical intermediate could then undergo an intramolecular 5-exo-trig cyclization, attacking the ipso-position of the cyanophenyl ring. This dearomatization step would form a spirocyclic radical intermediate. acs.org Subsequent oxidation and trapping with a nucleophile would yield the final spiro[4.5]decane-type product. This strategy has been successfully applied to similar diethyl malonate derivatives to construct spirocyclic skeletons. acs.orgrsc.org

Table 4: Proposed Mechanistic Steps for Spirocyclization

| Step | Process | Intermediate/Product |

|---|---|---|

| 1 | Radical Initiation | Benzylic radical at the quaternary carbon |

| 2 | Intramolecular Cyclization | 5-exo-trig addition to the cyanophenyl ring |

| 3 | Dearomatization | Spirocyclic radical intermediate |

Role as Intramolecular Cyclization Precursors in Complex Molecule Synthesis

This compound and its derivatives are versatile precursors for the synthesis of heterocyclic and carbocyclic systems through intramolecular cyclization reactions. The presence of both a nitrile group and two ester functionalities within the same molecule allows for several cyclization strategies, most notably the Thorpe-Ziegler reaction.

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile, or a molecule containing a nitrile and another reactive group, catalyzed by a base to form a cyclic ketone after hydrolysis. wikipedia.orgbuchler-gmbh.comambeed.comlscollege.ac.innumberanalytics.com While this compound itself does not possess two nitrile groups, a derivative where one of the ester groups is converted to a nitrile can undergo this cyclization.

Mechanistic Pathway of a Thorpe-Ziegler Cyclization Derivative:

Deprotonation: A strong base, such as sodium hydride, abstracts an acidic α-proton from a carbon adjacent to one of the nitrile groups, generating a carbanion.

Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbon of the other nitrile group within the same molecule. This results in the formation of a cyclic imine.

Tautomerization: The cyclic imine can tautomerize to a more stable enamine.

Hydrolysis: Subsequent acidic workup hydrolyzes the enamine to yield a cyclic β-keto nitrile, which can be further hydrolyzed and decarboxylated to produce a cyclic ketone.

The rigid structure imposed by the gem-disubstituted α-carbon, bearing a methyl and a 4-cyanophenyl group, can influence the feasibility and rate of cyclization by affecting the proximity of the reacting functional groups. The electron-withdrawing nature of the 4-cyanophenyl group can also impact the acidity of adjacent protons, thereby influencing the initial deprotonation step.

A hypothetical intramolecular cyclization pathway for a dinitrile derivative of the parent compound is presented below:

| Step | Description | Intermediate |

| 1 | Deprotonation of the α-carbon to one of the nitrile groups by a strong base. | Carbanion |

| 2 | Intramolecular nucleophilic attack of the carbanion on the second nitrile group. | Cyclic Imine |

| 3 | Tautomerization to the more stable cyclic enamine. | Cyclic Enamine |

| 4 | Acidic hydrolysis of the enamine to yield a cyclic ketone. | Cyclic Ketone |

This table illustrates a plausible reaction pathway for a derivative of this compound, based on the principles of the Thorpe-Ziegler reaction.

Role as a Nucleophile in Michael Addition Reactions

The malonic ester moiety in this compound allows it to serve as a potent nucleophile in Michael addition reactions, a type of conjugate addition. wikipedia.orgmasterorganicchemistry.comresearchgate.netchemistrysteps.comlibretexts.org The α-proton of a standard diethyl malonate is acidic and can be readily removed by a base to form a stabilized enolate. However, in this compound, the α-carbon is fully substituted, meaning it cannot form an enolate in the traditional manner. Instead, it would need to be part of a larger molecule with an abstractable proton elsewhere, or it can be used in reactions where the malonate itself is the target of a nucleophilic attack.

For a derivative of this compound that possesses an acidic proton, the resulting enolate would act as the Michael donor. This enolate can then add to a Michael acceptor, which is typically an α,β-unsaturated carbonyl compound, nitrile, or nitro compound. rsc.orgmetu.edu.trresearchgate.net

General Mechanism of Michael Addition:

Enolate Formation: A base abstracts the acidic α-proton from the malonic ester derivative to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated system (the Michael acceptor), leading to the formation of a new carbon-carbon bond and a new enolate intermediate.

Protonation: The newly formed enolate is protonated by a proton source (often the conjugate acid of the base used or a mild acid added during workup) to give the final Michael adduct.

The presence of the bulky 4-cyanophenyl and methyl groups at the α-position would exert significant steric hindrance, which could influence the rate and stereochemical outcome of the Michael addition. These groups would favor the approach of the Michael acceptor from the less hindered face of the enolate.

The following table provides examples of common Michael acceptors used in reactions with malonate-type nucleophiles.

| Michael Acceptor | Structure | Product Type after Reaction with Malonate |

| α,β-Unsaturated Ketone (e.g., Chalcone) | R-CH=CH-C(=O)-R' | 1,5-Dicarbonyl Compound |

| α,β-Unsaturated Ester (e.g., Ethyl Acrylate) | CH2=CH-C(=O)-OEt | Glutaric Acid Derivative |

| Nitroalkene (e.g., β-Nitrostyrene) | R-CH=CH-NO2 | γ-Nitro Ester |

| Acrylonitrile | CH2=CH-CN | Substituted Cyano Ester |

This table showcases typical Michael acceptors and the resulting product scaffolds when reacted with malonate nucleophiles, illustrating the potential synthetic utility of this compound derivatives in such reactions.

Investigations into Chemoselectivity and Regioselectivity in Complex Reaction Environments Involving Functionalized Malonates

In a complex reaction environment, the presence of multiple reactive sites in both the malonate derivative and the reaction partner necessitates a careful consideration of chemoselectivity and regioselectivity. For this compound, the key functional groups that could participate in side reactions are the ester carbonyls and the cyano group.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of a Michael addition, the desired reaction is the nucleophilic attack of the malonate-derived carbanion on the β-carbon of the Michael acceptor. However, a competing reaction could be the attack of the carbanion on the carbonyl carbon of an α,β-unsaturated ketone or ester (a 1,2-addition). Generally, soft nucleophiles like malonate enolates favor the 1,4-conjugate (Michael) addition, which is a thermodynamically controlled process. Harder nucleophiles, such as Grignard reagents, tend to favor the 1,2-direct addition, which is often kinetically controlled. libretexts.org

The cyano group on the phenyl ring is another potential site for nucleophilic attack, although it is generally less electrophilic than the carbonyl groups of the Michael acceptor. Under certain conditions, particularly with strong nucleophiles or in the presence of specific catalysts, the cyano group could be transformed.

Regioselectivity:

Regioselectivity is the preference for bond formation at one position over another. In reactions involving unsymmetrical Michael acceptors, the regioselectivity of the addition becomes a critical factor. For instance, in the reaction with an unsymmetrical divinylic compound, the malonate nucleophile could potentially add to either of the two double bonds. nih.gov The outcome is typically governed by the electronic properties of the two vinyl groups; the nucleophile will preferentially attack the more electron-deficient β-carbon.

The regioselectivity in reactions of gem-disubstituted compounds is often influenced by steric factors. nih.govrsc.org The bulky 4-cyanophenyl and methyl groups on the α-carbon of the malonate derivative would sterically direct the incoming electrophile or the approach to a Michael acceptor, potentially leading to high levels of regioselectivity.

The following table summarizes the factors influencing selectivity in reactions involving functionalized malonates.

| Selectivity Type | Influencing Factors | Favorable Outcome for Malonate Reactions |

| Chemoselectivity | Nature of the nucleophile (hard vs. soft), reaction conditions (kinetic vs. thermodynamic control) | 1,4-Conjugate (Michael) addition due to the soft nature of the malonate enolate. |

| Regioselectivity | Electronic effects of substituents on the reaction partner, steric hindrance. | Attack at the more electron-deficient and less sterically hindered position. |

This table outlines the key factors that determine the chemo- and regioselectivity in reactions involving malonate derivatives, providing a framework for predicting the outcome of reactions with this compound.

Applications of Diethyl 2 4 Cyanophenyl 2 Methylmalonate in Advanced Organic Synthesis

Precursor in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

In the field of medicinal chemistry, Diethyl 2-(4-cyanophenyl)-2-methylmalonate serves as a versatile intermediate for the synthesis of complex molecular scaffolds. The presence of the cyanophenyl group and the ester functionalities provides multiple reaction handles for constructing more elaborate structures. The compound is noted for its utility as an intermediate in the synthesis of drugs, particularly those aimed at treating neurological and cardiovascular diseases.

The diester portion of the molecule can be hydrolyzed to the corresponding dicarboxylic acid, which can then undergo decarboxylation. The nitrile group (cyano group) can be hydrolyzed to a carboxylic acid or reduced to an amine, offering pathways to a variety of derivatives. These transformations are fundamental in building the core structures of potential therapeutic agents. While the compound is recognized as a building block for biologically active molecules, including potential enzyme inhibitors and receptor ligands, specific, publicly documented examples of its direct incorporation into a named API are not prevalent in the reviewed literature. Its role is primarily that of a foundational scaffold upon which the complex structures of APIs are built.

Building Block for Agrochemicals and Specialty Chemicals

The structural motifs present in this compound are also valuable in the agrochemical sector. Malonate esters are foundational precursors in the synthesis of various pesticides and herbicides. The chemical handles on the molecule allow for the systematic construction of compounds with desired biological activities for crop protection. It is classified as a useful building block in the preparation of agrochemicals. However, similar to its application in pharmaceuticals, specific, named agrochemical products derived directly from this particular malonate are not widely documented in available literature.

In the realm of specialty chemicals, its applications are linked to its unique electronic and structural properties conferred by the 4-cyanophenyl group. These properties are leveraged in the production of specialized polymers and resins where specific optical or electronic characteristics are desired.

Construction of Complex Heterocyclic Systems

The reactivity of the malonate ester moiety makes this compound a suitable precursor for the synthesis of various heterocyclic systems, which are core components of many biologically active compounds.

Formation of Pyridone and Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine and pyridone rings often involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a suitable nitrogen-containing reagent. bu.edu.eg Malonate esters are classic examples of 1,3-dicarbonyl synthons.

For pyrimidine synthesis, a common and widely used method involves the condensation of a compound containing a three-carbon fragment with an amidine, urea (B33335), or guanidine (B92328) derivative. bu.edu.eg In this context, this compound could theoretically undergo a cyclocondensation reaction. For example, reaction with urea would be expected to yield a barbituric acid derivative (a pyrimidine-2,4,6-trione), as illustrated in the general scheme below.

Figure 1: A generalized reaction scheme for the synthesis of a barbiturate (B1230296) derivative from a substituted diethyl malonate and urea. This represents a potential, though not specifically documented, pathway for this compound.

Figure 1: A generalized reaction scheme for the synthesis of a barbiturate (B1230296) derivative from a substituted diethyl malonate and urea. This represents a potential, though not specifically documented, pathway for this compound.Similarly, pyridone derivatives can be synthesized through various condensation strategies involving active methylene (B1212753) compounds. While specific examples detailing the use of this compound for these exact heterocycles are not prominent, its chemical nature aligns with the established principles of these cyclization reactions.

Synthesis of Chromene and Related Fused Heterocycles

Chromenes (benzopyrans) and related fused heterocyclic systems are another important class of compounds found in many natural products and pharmacologically active molecules. Their synthesis can often be achieved through reactions involving active methylene compounds. For instance, the multicomponent reaction of an aldehyde, an active methylene compound (like a malonate ester), and a phenol (B47542) derivative (such as resorcinol (B1680541) or dimedone) is a well-established route to various 4H-chromene derivatives. researchgate.net

In such a reaction, this compound could serve as the active methylene component. The reaction would proceed via an initial Knoevenagel condensation between the aldehyde and the malonate, followed by a Michael addition of the phenol and subsequent intramolecular cyclization to form the chromene ring. The specific substitution on the resulting chromene would be dictated by the 4-cyanophenyl and methyl groups at the central carbon of the malonate.

Contributions to Materials Science, Including Polymer Synthesis

The application of this compound in materials science is one of its most clearly documented roles, particularly in the synthesis of liquid crystals. The rigid cyanophenyl group is a common mesogenic unit that helps induce liquid crystalline phases.

This compound serves as a key intermediate in the preparation of 5-alkyl-2-(4-cyanophenyl)-1,3-dioxanes, which are a class of liquid crystals. The synthesis involves a series of steps beginning with the reduction of the ester groups of the malonate, followed by a cyclocondensation reaction with an aldehyde. This process effectively transforms the malonate backbone into the desired 1,3-dioxane (B1201747) ring system while retaining the crucial cyanophenyl moiety.

| Step | Reaction Description | Precursor/Intermediate | Product |

| 1 | Reduction of ester groups | This compound | 2-(4-cyanophenyl)-2-methylpropane-1,3-diol |

| 2 | Cyclocondensation | 2-(4-cyanophenyl)-2-methylpropane-1,3-diol and an Alkyl Aldehyde | 5-Alkyl-2-(4-cyanophenyl)-5-methyl-1,3-dioxane |

Regarding its role in polymer synthesis, the prompt specifies its potential use as a monomer for controlled radical polymerization (CRP). sigmaaldrich.com CRP techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, are powerful methods for creating well-defined polymers. sigmaaldrich.comnih.gov These methods typically employ vinyl monomers. This compound does not possess a polymerizable vinyl group in its native structure. While it could potentially be chemically modified to introduce such a group, there is no evidence in the reviewed scientific literature to suggest its direct use as a monomer in controlled radical polymerization. Therefore, while it is a valuable precursor for specialty materials like liquid crystals, its application as a monomer in CRP is not a documented use.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on Diethyl 2 4 Cyanophenyl 2 Methylmalonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Diethyl 2-(4-cyanophenyl)-2-methylmalonate. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the molecular framework, confirming the presence and connectivity of all atoms.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), and spin-spin coupling between neighboring protons provides connectivity data. For this compound, the spectrum is expected to show distinct signals corresponding to the ethyl ester groups, the quaternary methyl group, and the aromatic protons of the cyanophenyl ring.

The two ethyl groups give rise to a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) are adjacent to a methyl group and appear as a quartet, typically in the range of δ 4.1–4.3 ppm. The terminal methyl protons (-CH₃) of the ethyl groups are coupled to the methylene protons and appear as a triplet, usually further upfield. The singlet for the methyl group directly attached to the quaternary carbon is expected to appear at a distinct chemical shift. The aromatic protons on the 4-cyanophenyl ring typically appear as two doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. This includes the quaternary carbon, the methyl carbon, the carbons of the two equivalent ethyl ester groups (carbonyl, methylene, and methyl carbons), and the carbons of the p-substituted phenyl ring, including the nitrile carbon.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CO)CH ₃ | ~1.7 | Singlet | 3H |

| -OCH₂CH ₃ | ~1.3 | Triplet | 6H |

| -OCH ₂CH₃ | ~4.2 | Quartet | 4H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(CO)C H₃ | ~25 |

| -OCH₂C H₃ | ~14 |

| Quaternary Carbon | ~55 |

| -OC H₂CH₃ | ~62 |

| Aromatic Carbons | ~110-150 |

| C ≡N | ~118 |

| C =O | ~170 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (molecular formula C₁₅H₁₇NO₄), the molecular weight is 275.30 g/mol .

In an electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 275. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation of substituted diethyl malonate derivatives is well-understood. A primary and significant fragmentation pathway involves the loss of the entire diethyl malonate radical moiety, which has a mass of 159 g/mol (M-159). This cleavage would result in a stable benzylic cation. Other common fragmentations include the loss of an ethoxy group (-OC₂H₅, M-45) and the loss of an ethyl group (-C₂H₅, M-29) from the ester functions.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

|---|---|

| 275 | [M]⁺ (Molecular Ion) |

| 246 | [M - C₂H₅]⁺ |

| 230 | [M - OC₂H₅]⁺ |

| 202 | [M - COOC₂H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. The most prominent and diagnostic peaks would be the strong stretching vibration of the ester carbonyl groups (C=O) and the sharp, medium-intensity stretch of the nitrile group (C≡N). The presence of the aromatic ring and aliphatic C-H bonds would also be confirmed by their respective stretching and bending vibrations.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C≡N (Nitrile) | Stretching | ~2230 | Medium, Sharp |

| C=O (Ester) | Stretching | ~1735-1750 | Strong |

| C-O (Ester) | Stretching | ~1150-1250 | Strong |

| C-H (Aromatic) | Stretching | ~3030-3100 | Medium |

| C-H (Aliphatic) | Stretching | ~2850-3000 | Medium |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is essential for assessing the purity of synthesized this compound. A typical analysis would involve using a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A pure sample would exhibit a single, sharp peak at a characteristic retention time under specific chromatographic conditions.

Furthermore, this compound possesses a chiral center at the quaternary carbon atom. Therefore, it can exist as a pair of enantiomers. Chiral HPLC is the standard method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. This separation is achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like amylose (B160209) or cellulose (B213188) phenylcarbamates. The differential interaction of the two enantiomers with the chiral selector in the column leads to different retention times, allowing for their separation and quantification. The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier (e.g., hexane/isopropanol), is critical for achieving optimal separation.

Future Directions and Emerging Research Avenues for Diethyl 2 4 Cyanophenyl 2 Methylmalonate

Development of More Sustainable and Green Synthetic Protocols Utilizing the Compound

The principles of green chemistry are increasingly integral to modern organic synthesis, emphasizing the reduction of waste, use of less hazardous chemicals, and improved energy efficiency. Future research concerning Diethyl 2-(4-cyanophenyl)-2-methylmalonate will likely focus on developing synthetic protocols that align with these principles.

One promising area is the exploration of greener reaction media. Traditional organic solvents could be replaced with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents. For reactions involving this malonate derivative, the use of deep eutectic solvents (DESs) could also be investigated. These solvents are often biodegradable, have low toxicity, and can be recycled, offering a sustainable alternative to volatile organic compounds.

Another key aspect of green synthesis is the concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Future synthetic routes utilizing this compound could be designed to be more atom-economical, for instance, through the development of catalytic C-H activation reactions that avoid the need for pre-functionalized starting materials. nih.gov

Below is an illustrative data table showcasing a hypothetical comparison of a traditional versus a green synthetic approach for a reaction utilizing a generic dialkyl arylmalonate, highlighting potential improvements in key green chemistry metrics.

| Parameter | Traditional Method | Green Method |

| Solvent | Toluene | Deep Eutectic Solvent (DES) |

| Catalyst | Stoichiometric Base | Recyclable Organocatalyst |

| Reaction Temperature | 110°C | 60°C |

| Yield | 85% | 92% |

| E-Factor (Environmental Factor) | 15 | 4 |

This table presents hypothetical data for illustrative purposes.

Exploration of Novel Catalytic Systems for Enhanced Efficiency, Selectivity, and Atom Economy

Catalysis is at the heart of efficient chemical synthesis. For a molecule like this compound, the development of novel catalytic systems could unlock new synthetic possibilities and significantly improve existing transformations.

One area of intense research is the use of transition-metal catalysis for the arylation of malonate esters. organic-chemistry.orgresearchgate.netnih.gov While methods for the synthesis of α-aryl malonates exist, future work could focus on developing more versatile and cost-effective catalysts, for example, using earth-abundant metals like copper or iron. researchgate.net Such catalysts could offer milder reaction conditions and broader functional group tolerance. researchgate.net

Furthermore, the presence of a quaternary carbon center in this compound makes enantioselective catalysis a particularly relevant field of exploration. The development of chiral catalysts for the asymmetric synthesis of this compound or its derivatives would be of significant interest, particularly for applications in medicinal chemistry where stereochemistry is crucial.

The table below illustrates potential research directions for novel catalytic systems applicable to the synthesis and functionalization of this compound.

| Catalytic Approach | Potential Advantages | Research Focus |

| Copper-Catalyzed Arylation | Cost-effective, mild conditions | Development of new ligands for improved scope and efficiency. organic-chemistry.orgresearchgate.netnih.govresearchgate.net |

| Photoredox Catalysis | Use of visible light as a renewable energy source | C-H functionalization of the aromatic ring. |

| Asymmetric Phase-Transfer Catalysis | Enantioselective synthesis of chiral derivatives | Design of novel chiral catalysts for high enantiomeric excess. |

| Dual Catalysis | Combination of different catalytic modes for novel transformations | Synergistic catalysis for complex molecule synthesis. nih.gov |

This table outlines potential research avenues and is not based on existing data for the specific compound.

Design and Synthesis of New Derivatives of this compound for Diverse and Emerging Applications

The true value of a chemical building block lies in its potential to be transformed into a variety of useful derivatives. The structure of this compound offers several handles for chemical modification, suggesting that a diverse library of new compounds could be synthesized.

The cyano group on the phenyl ring can be converted into other functional groups such as a carboxylic acid, an amine, or a tetrazole, each opening up new avenues for biological activity or material properties. The ester groups of the malonate moiety can be hydrolyzed and then derivatized to form amides, or other esters, which could be of interest in the development of new pharmaceuticals or agrochemicals. patsnap.com The classic malonic ester synthesis allows for the conversion of the diester to a substituted acetic acid. wikipedia.orglibretexts.orgyoutube.commasterorganicchemistry.com

The synthesis of novel derivatives could be guided by computational modeling and in silico screening to predict their properties and potential applications. mdpi.com This approach can help to prioritize synthetic targets and accelerate the discovery of new functional molecules.

The following table provides a hypothetical overview of potential derivatives and their imagined applications.

| Derivative Type | Synthetic Modification | Potential Application Area |

| Aminophenyl Derivative | Reduction of the cyano group | Pharmaceutical intermediate |

| Carboxyphenyl Derivative | Hydrolysis of the cyano group | Monomer for polymer synthesis |

| Amide Derivatives | Reaction of the ester groups with amines | Agrochemicals |

| Heterocyclic Derivatives | Cyclization reactions involving the cyano and/or ester groups | Materials science |

This table is for illustrative purposes and showcases hypothetical derivatives and applications.

Integration into Automated Synthesis and Flow Chemistry Platforms for Scalable Production and Reaction Discovery

The integration of automation and flow chemistry is revolutionizing the way chemical synthesis is performed, enabling faster reaction optimization, improved scalability, and enhanced safety. This compound and its derivatives are well-suited for exploration using these modern platforms.

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for a given transformation. This high-throughput approach can significantly accelerate the development of new synthetic methods.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis and manipulation of this compound. These include precise control over reaction parameters, improved heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. The construction of quaternary carbon centers, often a challenge in traditional synthesis, could potentially be streamlined using flow reactors. nih.govnih.govchemrxiv.orgresearchgate.netrsc.org

The table below outlines the potential benefits of integrating these technologies in the context of research on this compound.

| Technology | Application | Potential Benefits |

| Automated Synthesis | High-throughput reaction screening | Rapid optimization of reaction conditions, accelerated discovery of new reactions. |

| Flow Chemistry | Scalable synthesis of the compound and its derivatives | Improved safety, enhanced reaction control, higher yields and purity. |

| Integrated Platforms | Combination of automated synthesis and flow chemistry | Seamless transition from reaction discovery to process development and scalable production. |

This table highlights the prospective advantages of applying modern synthetic technologies.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Diethyl 2-(4-cyanophenyl)-2-methylmalonate and its derivatives?

- Methodology :

-

Alkylation of malonate esters : Use diethyl 2-methylmalonate as a starting material. React with 4-cyanobenzyl bromide via a base-mediated alkylation (e.g., NaH in THF at 0–25°C) to introduce the 4-cyanophenyl group .

-

Esterification : Optimize reaction conditions (e.g., H₂SO₄-catalyzed Fischer esterification at 85°C) to ensure high yields (~95%) .

-

Characterization : Confirm structure via ¹H/¹³C NMR and HRMS. For example, a compound with molecular formula C₁₅H₁₇NO₄ should show HRMS peaks at m/z 307.1050 (calc.) vs. 307.1044 (obs.) .

- Data Table :

| Derivative | Reaction Conditions | Yield | Key Spectral Data |

|---|---|---|---|

| 3ag (4-chlorostyryl) | NaH/THF, 0°C → RT | 89% | ¹H NMR (CDCl₃): δ 7.3 (d, J=8.4 Hz, 2H), 6.7 (d, J=16 Hz, 1H) |

| 3aj (4-methylstyryl) | NaH/DMF, 125°C | 76% | HRMS: 353.1753 (calc.), 353.1751 (obs.) |

Q. How is structural purity confirmed for this compound?

- Analytical Techniques :

- NMR : Look for diagnostic peaks (e.g., malonate ester protons at δ 4.1–4.3 ppm as quartets, cyanophenyl C≡N stretch at ~2230 cm⁻¹ in IR) .

- HRMS : Validate molecular ion peaks with <2 ppm error .

- Chromatography : Use silica gel column chromatography (acetone/hexanes, 1:10) to isolate pure products .

Advanced Research Questions

Q. How can researchers address low yields in methylation or saponification steps?

- Troubleshooting :

- Methylation failures : If TLC shows unreacted starting material (as in ), switch to stronger bases (e.g., LDA instead of NaH) or optimize stoichiometry.

- Saponification variability : Use mechanical syringe pumps for slow NaOH addition during monohydrolysis to mitigate yield fluctuations (e.g., 47–89% yields in Scheme 12 ).

Q. What strategies resolve diastereomer formation in Buchwald-Hartwig reactions involving this compound?

- Stereochemical Control :

- Use chiral ligands (e.g., (R)-Cy2MOP) to induce axial chirality during cross-coupling .

- Separate diastereomers via chiral HPLC or crystallization (e.g., from EtOAc/hexanes) .

Q. How is this compound applied in heterocyclic synthesis?

- Case Study :

- Pyridone synthesis : Condense with 3-amino-2-methyl-2-butenoate using NaOEt in ethanol to form 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone (76% yield) .

- Quinolinone precursors : Hydrolyze the malonate ester (e.g., with 4 M NaOH in MeOH) to generate intermediates for palladium-catalyzed cyclizations .

Q. How to analyze contradictory data in reaction mechanisms (e.g., competing pathways)?

- Mechanistic Probes :

- Isotopic labeling : Use D-labeled malonates to track proton transfer in cyclization steps .

- Kinetic studies : Monitor intermediates via in-situ IR or LC-MS to identify rate-determining steps (e.g., in Fischer esterification ).

Data Contradiction Analysis

Q. Why do monohydrolysis yields vary significantly across scales?

- Root Cause : Smaller-scale reactions (<1 mmol) suffer from inconsistent base addition rates, leading to over-hydrolysis or side reactions .

- Solution : Implement automated syringe pumps for precise NaOH addition, improving reproducibility (yields stabilize at ~85% for >5 mmol scales) .

Q. What explains failed methylation attempts despite optimal conditions?

- Hypothesis : Steric hindrance from the 4-cyanophenyl group may block deprotonation at the β-carbon.

- Validation : Compare methylation yields of 4-cyanophenyl vs. less bulky substituents (e.g., 4-methylphenyl derivatives in ). If yields improve, steric effects are confirmed.

Application in Drug Intermediate Synthesis

Q. How is this compound used to synthesize Carprofen intermediates?

- Protocol :

React with 6-chloro-1,2,3,4-tetrahydrocarbazole via Friedel-Crafts alkylation.

Purify via column chromatography (acetone/hexanes) to isolate the carbazole-malonate adduct (96% yield, mp 132–134°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.